4-Bromo-2-fluoro-4'-morpholinomethyl benzophenone
Description
4-Bromo-2-fluoro-4'-morpholinomethyl benzophenone (CAS: 898770-44-0) is a substituted benzophenone derivative with the molecular formula C₁₈H₁₇BrFNO₂ and a molecular weight of 394.24 g/mol . Its structure features a benzophenone backbone modified with:
- A bromine atom at the 4-position (electron-withdrawing, steric bulk).
- A fluorine atom at the 2-position (electron-withdrawing, enhancing stability).
- A morpholinomethyl group at the 4'-position (electron-donating, improving solubility in polar solvents) .
Benzophenones are widely utilized as photoinitiators in UV-curable resins and coatings due to their ability to generate radicals under UV light . The morpholinomethyl substituent in this compound enhances its solubility in industrial formulations, making it suitable for applications requiring controlled crosslinking .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZGOOSVBFOILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642649 | |
| Record name | (4-Bromo-2-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-44-0 | |
| Record name | Methanone, (4-bromo-2-fluorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-4’-morpholinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzaldehyde and 4-morpholinomethylbenzene.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-fluoro-4’-morpholinomethyl benzophenone may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups.
Scientific Research Applications
4-Bromo-2-fluoro-4’-morpholinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the morpholinomethyl group, contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on substituent contributions.
Biological Activity
4-Bromo-2-fluoro-4'-morpholinomethyl benzophenone is a compound of interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing on diverse sources of information.
Chemical Structure and Properties
The compound features a benzophenone core substituted with bromine and fluorine atoms, along with a morpholinomethyl group. This specific arrangement contributes to its chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Chemical Formula | C16H17BrFNO |
| Molecular Weight | 349.22 g/mol |
| CAS Number | 898770-44-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances binding affinity to specific enzymes, while the morpholinomethyl group influences the compound's solubility and permeability across cellular membranes. Research indicates that the compound can act as both an inhibitor and an activator of certain biological pathways, making it a versatile tool in biochemical studies.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance, in vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values observed were approximately 10 µM after 72 hours of treatment, indicating significant cytotoxic effects compared to controls .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammatory responses. In BV-2 microglial cells, it was found to significantly decrease levels of nitric oxide (NO) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .
Case Studies
- Cell Proliferation Inhibition
-
Mechanistic Insights
- The compound's mechanism was further elucidated through molecular docking studies, revealing strong binding affinities to targets such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The docking scores indicated favorable interactions that could inhibit enzymatic activity associated with tumor progression .
Comparative Analysis
When compared with similar compounds, such as 4-Bromo-N-(2-methylphenyl)benzamide, this compound exhibits distinct biological activities due to its unique substitution pattern. The presence of both bromine and fluorine atoms enhances its reactivity and selectivity towards specific biological targets.
| Compound | Biological Activity |
|---|---|
| This compound | Anticancer, anti-inflammatory |
| 4-Bromo-N-(2-methylphenyl)benzamide | Moderate cytotoxicity |
| 4-Fluoro-4'-morpholinomethyl benzophenone | Limited activity compared to brominated analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
